REACTION_CXSMILES
|
[O-2].[O-2].[O-2].[Al+3].[Al+3].[N+:6]([O-:9])([OH:8])=[O:7].O=[Ce:11]=O>[N+]([O-])([O-])=O.[Pd+2].[N+]([O-])([O-])=O.[Pd]>[N+:6]([O-:9])([O-:8])=[O:7].[Ce+3:11].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,7.8.9,11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
O=[Ce]=O
|
Name
|
CeO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Ce]=O
|
Name
|
palladium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
cerium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
CeO2,lanthanum nitrate
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |